molecular formula C24H24N2O3S B2733451 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946372-56-1

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2733451
CAS No.: 946372-56-1
M. Wt: 420.53
InChI Key: SGCDUIQKMCRARQ-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is a synthetic compound known for its role as an ABA-mimicking ligand. This compound has been studied for its potential to activate abscisic acid (ABA) receptors, which are crucial for plant responses to abiotic stresses such as drought .

Preparation Methods

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide involves several steps. One common method includes the reaction of methyl arenes with active methylene compounds in the presence of lactic acid at elevated temperatures . This green approach ensures a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by mimicking the action of abscisic acid (ABA). It binds to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This interaction helps plants manage water loss and improve drought resistance by activating a gene network similar to that induced by natural ABA .

Comparison with Similar Compounds

Similar compounds include other ABA mimics and analogs that activate ABA receptors. N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific structural features that allow it to effectively bind to multiple ABA receptors and activate them. This makes it a potent activator compared to other ABA analogs .

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-16-26-23-14-11-21(17-20(23)10-15-24(26)27)25-30(28,29)22-12-8-19(9-13-22)18-6-4-3-5-7-18/h3-9,11-14,17,25H,2,10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDUIQKMCRARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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